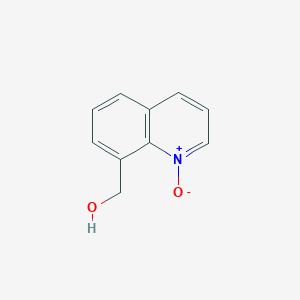
(1-Oxo-1lambda~5~-quinolin-8-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Oxo-1lambda~5~-quinolin-8-yl)methanol is a chemical compound with the molecular formula C10H9NO2. It belongs to the class of quinoline derivatives, which are known for their diverse biological and chemical properties. This compound is characterized by the presence of a quinoline ring system with a hydroxymethyl group at the 8th position and an oxo group at the 1st position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Oxo-1lambda~5~-quinolin-8-yl)methanol typically involves the reaction of quinoline derivatives with appropriate reagents. One common method is the oxidation of 8-hydroxyquinoline using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(1-Oxo-1lambda~5~-quinolin-8-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be further oxidized to form a carboxyl group.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Formation of quinoline-8-carboxylic acid.
Reduction: Formation of (1-Hydroxy-1lambda~5~-quinolin-8-yl)methanol.
Substitution: Formation of various substituted quinoline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(1-Oxo-1lambda~5~-quinolin-8-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (1-Oxo-1lambda~5~-quinolin-8-yl)methanol involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or receptors, leading to altered cellular functions. For example, it may inhibit the activity of certain kinases or interfere with DNA replication processes . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
8-Hydroxyquinoline: A precursor to (1-Oxo-1lambda~5~-quinolin-8-yl)methanol, known for its antimicrobial properties.
Quinoline-8-carboxylic acid:
(1-Hydroxy-1lambda~5~-quinolin-8-yl)methanol: A reduction product with different chemical properties.
Uniqueness
This compound is unique due to its specific functional groups and the resulting chemical reactivity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and drug development .
Propiedades
Número CAS |
76538-46-0 |
|---|---|
Fórmula molecular |
C10H9NO2 |
Peso molecular |
175.18 g/mol |
Nombre IUPAC |
(1-oxidoquinolin-1-ium-8-yl)methanol |
InChI |
InChI=1S/C10H9NO2/c12-7-9-4-1-3-8-5-2-6-11(13)10(8)9/h1-6,12H,7H2 |
Clave InChI |
RDFCPEDVPCGDCN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)CO)[N+](=CC=C2)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


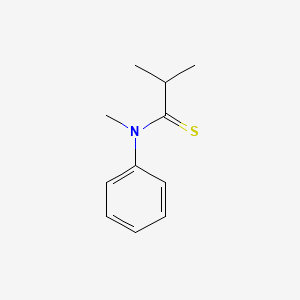
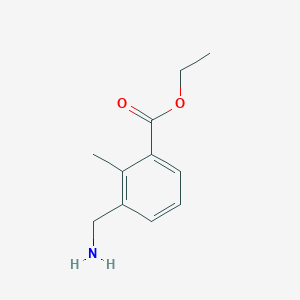

![Methyl 4-[(2S,3R)-3-formyloxiran-2-yl]butanoate](/img/structure/B14453884.png)
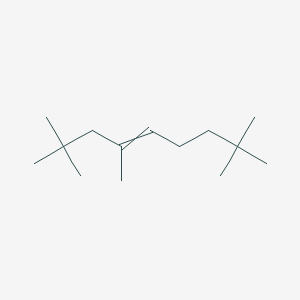
![N-[3-(Methylsulfanyl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]acetamide](/img/structure/B14453901.png)
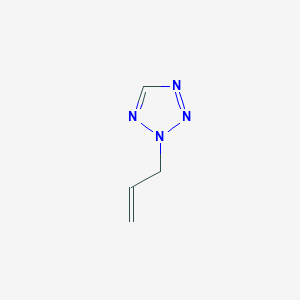
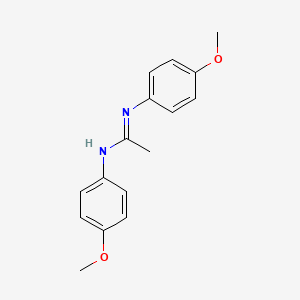
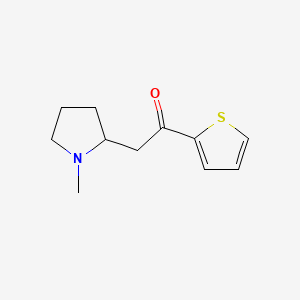
![3-[(E)-Phenyldiazenyl]-2,1-benzoxazole](/img/structure/B14453915.png)

![Pyridine, 2-[[(tributylstannyl)oxy]carbonyl]-](/img/structure/B14453925.png)

![2-[(E)-N-anilino-C-[(E)-(phenylhydrazinylidene)methyl]carbonimidoyl]oxolane-3,4-diol](/img/structure/B14453932.png)
